molecular formula C17H28ClNO B12728678 4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride CAS No. 85689-95-8

4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride

Cat. No.: B12728678
CAS No.: 85689-95-8
M. Wt: 297.9 g/mol
InChI Key: DENQSSCWQVWPAU-UHFFFAOYSA-N
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Description

4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride is a complex organic compound with a unique structure that includes a cyclopentyl group, a diethylamino group, and a benzenemethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride typically involves multiple steps, including the formation of the benzenemethanol core, the introduction of the cyclopentyl group, and the attachment of the diethylamino group. Common synthetic routes may involve:

    Formation of Benzenemethanol Core: This can be achieved through the reduction of benzaldehyde using reducing agents such as sodium borohydride.

    Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The benzenemethanol moiety can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenemethanol moiety can yield benzaldehyde or benzoic acid, while substitution reactions can introduce various functional groups in place of the diethylamino group.

Scientific Research Applications

4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopentyl-alpha-((methylamino)methyl)benzenemethanol hydrochloride
  • 4-Cyclopentyl-alpha-((ethylamino)methyl)benzenemethanol hydrochloride
  • 4-Cyclopentyl-alpha-((propylamino)methyl)benzenemethanol hydrochloride

Uniqueness

4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride is unique due to the presence of the diethylamino group, which imparts specific chemical and biological properties

Properties

CAS No.

85689-95-8

Molecular Formula

C17H28ClNO

Molecular Weight

297.9 g/mol

IUPAC Name

1-(4-cyclopentylphenyl)-2-(diethylamino)ethanol;hydrochloride

InChI

InChI=1S/C17H27NO.ClH/c1-3-18(4-2)13-17(19)16-11-9-15(10-12-16)14-7-5-6-8-14;/h9-12,14,17,19H,3-8,13H2,1-2H3;1H

InChI Key

DENQSSCWQVWPAU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=C(C=C1)C2CCCC2)O.Cl

Origin of Product

United States

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